5-Methyl-3-isoxazolesulfonyl chloride
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Overview
Description
5-methyl-1,2-oxazole-3-sulfonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2-oxazole-3-sulfonyl chloride typically involves the reaction of 5-methyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-methyl-1,2-oxazole
Reagent: Chlorosulfonic acid (HSO₃Cl)
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-1,2-oxazole-3-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,2-oxazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonyl chloride group to a sulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonyl chloride group to a sulfinyl or sulfenyl group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinyl and Sulfenyl Derivatives: Formed by reduction.
Scientific Research Applications
5-methyl-1,2-oxazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-methyl-1,2-oxazole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,2-oxazole-4-sulfonyl chloride
- 5-chloro-1,2-oxazole-3-sulfonyl chloride
- 5-phenyl-1,2-oxazole-3-sulfonyl chloride
Uniqueness
5-methyl-1,2-oxazole-3-sulfonyl chloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of derivatives that can be synthesized. This structural feature can also affect the compound’s physical properties, such as solubility and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C4H4ClNO3S |
---|---|
Molecular Weight |
181.60 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-4(6-9-3)10(5,7)8/h2H,1H3 |
InChI Key |
WXNXCEFYIWRIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)S(=O)(=O)Cl |
Origin of Product |
United States |
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